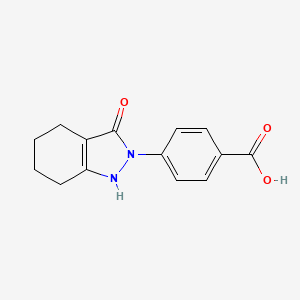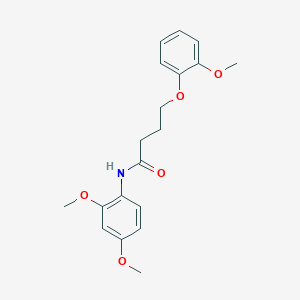![molecular formula C20H21N5O B2955686 1-(3-Phenylpropyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea CAS No. 2097859-94-2](/img/structure/B2955686.png)
1-(3-Phenylpropyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Phenylpropyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as PZM21 and has been extensively studied for its analgesic properties. The purpose of
Wissenschaftliche Forschungsanwendungen
Role in Maillard Reaction and Food Chemistry
One interesting application involves its role in the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its desirable flavor. Studies have shown that lipid oxidation products can contribute to the formation of heterocyclic compounds, such as pyrazines, during food processing, suggesting that similar urea derivatives could play a role in flavor development or alteration in food products (Zamora & Hidalgo, 2015).
Biomarker for Tobacco Exposure
In biomedical research, derivatives of urea have been used as biomarkers to measure exposure to tobacco smoke, providing crucial information about the risk factors associated with cancer. This suggests potential for urea derivatives in diagnostic applications or as part of epidemiological studies to assess exposure to hazardous substances (Hecht, 2002).
Drug Design and Pharmacological Applications
Urea derivatives are key in drug design, contributing to the modulation of selectivity, stability, toxicity, and pharmacokinetic profiles of pharmaceuticals. This underscores the importance of urea in medicinal chemistry, highlighting its potential in developing new therapeutics across a variety of biological targets (Jagtap et al., 2017).
Agricultural and Environmental Sciences
In agriculture, urea derivatives serve as inhibitors of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This is significant for controlling infections caused by certain bacteria in crops, indicating the potential of urea derivatives in developing new agrochemicals (Kosikowska & Berlicki, 2011).
Energy and Fuel Cell Research
In the energy sector, research has explored urea as a hydrogen carrier, considering its non-toxic, stable nature, and ease of transport and storage. This points towards the use of urea derivatives in fuel cell technologies or as a sustainable energy source, emphasizing the need for further research to harness this potential effectively (Rollinson et al., 2011).
Eigenschaften
IUPAC Name |
1-(3-phenylpropyl)-3-[(3-pyridin-4-ylpyrazin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c26-20(24-10-4-7-16-5-2-1-3-6-16)25-15-18-19(23-14-13-22-18)17-8-11-21-12-9-17/h1-3,5-6,8-9,11-14H,4,7,10,15H2,(H2,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRMEIOFYUAWQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NCC2=NC=CN=C2C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethoxyphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2955603.png)
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2955606.png)
![2-Chloro-N-[2-(3-cyanophenyl)-2-hydroxyethyl]-N-methylacetamide](/img/structure/B2955607.png)
![N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2955608.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B2955612.png)

![N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}pent-4-enamide](/img/structure/B2955615.png)
![6-(4-Ethoxy-3-methylbenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2955616.png)

![N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2955620.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)methanesulfonamide](/img/structure/B2955623.png)

![1-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-phenylethanol](/img/structure/B2955625.png)